4-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)aniline
CAS No.: 1179694-79-1
Cat. No.: VC12028679
Molecular Formula: C16H14FN3
Molecular Weight: 267.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1179694-79-1 |
|---|---|
| Molecular Formula | C16H14FN3 |
| Molecular Weight | 267.30 g/mol |
| IUPAC Name | 4-(1-cyclopropyl-5-fluorobenzimidazol-2-yl)aniline |
| Standard InChI | InChI=1S/C16H14FN3/c17-11-3-8-15-14(9-11)19-16(20(15)13-6-7-13)10-1-4-12(18)5-2-10/h1-5,8-9,13H,6-7,18H2 |
| Standard InChI Key | RDDGDEJVAIZOOH-UHFFFAOYSA-N |
| SMILES | C1CC1N2C3=C(C=C(C=C3)F)N=C2C4=CC=C(C=C4)N |
| Canonical SMILES | C1CC1N2C3=C(C=C(C=C3)F)N=C2C4=CC=C(C=C4)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-(1-cyclopropyl-5-fluorobenzimidazol-2-yl)aniline, reflects its hybrid structure:
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Benzimidazole core: A bicyclic system comprising fused benzene and imidazole rings. The 1-position is substituted with a cyclopropyl group, while the 5-position bears a fluorine atom.
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Aniline substituent: A para-aminophenyl group attached at the 2-position of the benzimidazole, introducing nucleophilic and hydrogen-bonding capabilities.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 1179694-79-1 |
| Molecular Formula | C₁₆H₁₄FN₃ |
| Molecular Weight | 267.30 g/mol |
| SMILES | C1CC1N2C3=C(C=C(C=C3)F)N=C2C4=CC=C(C=C4)N |
| InChIKey | RDDGDEJVAIZOOH-UHFFFAOYSA-N |
The cyclopropyl group introduces steric strain and conformational rigidity, potentially enhancing binding specificity in biological targets . Fluorine’s electronegativity may improve metabolic stability and membrane permeability, as observed in analogous fluorinated pharmaceuticals .
Synthesis and Manufacturing
Optimization Challenges
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Cyclopropane stability: The strained cyclopropane ring may decompose under acidic or high-temperature conditions, necessitating mild reaction protocols .
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Regioselective fluorination: Achieving selective fluorination at the 5-position requires careful control of electrophilic substitution conditions.
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: Limited due to the hydrophobic benzimidazole and cyclopropyl groups. Solubility enhancers (e.g., DMSO) are typically required for in vitro assays.
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Photostability: The fluorine atom and conjugated π-system may confer resistance to UV degradation, though empirical data are lacking.
Spectroscopic Characteristics
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NMR: Predicted signals include:
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δ 6.8–7.5 ppm (aromatic protons)
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δ 1.0–1.3 ppm (cyclopropyl CH₂)
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Mass spectrometry: Expected molecular ion peak at m/z 267.30 [M+H]⁺.
Applications in Research
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors and antiviral agents. Its benzimidazole core is a privileged scaffold in drug discovery, exemplified by SARS-CoV-2 Mpro inhibitors (IC₅₀ = 32.6–86.6 μM) and BCL6 degraders (DC₅₀ < 1 μM) .
Materials Science
Conjugated π-systems and hydrogen-bonding sites make it a candidate for:
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Organic semiconductors
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Metal-organic frameworks (MOFs)
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Fluorescent probes
| Parameter | Recommendation |
|---|---|
| Personal protective equipment | Gloves, lab coat, eye protection |
| Storage | -20°C under inert atmosphere |
| Disposal | Incineration |
| Supplier | Purity | Price Range (USD/g) |
|---|---|---|
| MolPort | >95% | 300–500 |
| Fujifilm Wako | >98% | 450–700 |
| Parchem | >90% | 250–400 |
Prices reflect research-scale quantities (1–10 g); bulk pricing unavailable.
Future Research Directions
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Pharmacological profiling: Screen against kinase panels and viral proteases to identify lead applications .
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Formulation studies: Develop nanocrystalline or lipid-based delivery systems to overcome solubility limitations.
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Structural analogs: Explore replacing cyclopropane with spirocyclic or bicycloalkyl groups to modulate pharmacokinetics .
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